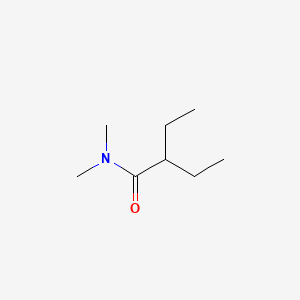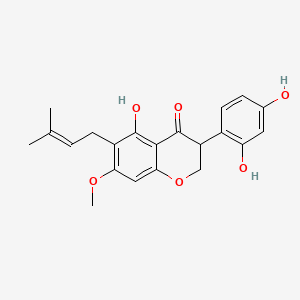
2-Ethyl-N,N-dimethylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-N,N-dimethylbutyramide is an organic compound with the molecular formula C8H17NO. It is a derivative of butyramide, where the butyramide backbone is substituted with an ethyl group at the second carbon and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-N,N-dimethylbutyramide can be synthesized through the reaction of 2-ethylbutyryl chloride with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Ethylbutyryl chloride+Dimethylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-N,N-dimethylbutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Applications De Recherche Scientifique
2-Ethyl-N,N-dimethylbutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a model compound for studying amide bond interactions.
Medicine: This compound may serve as a precursor for pharmaceutical agents or as a reagent in drug development.
Mécanisme D'action
The mechanism of action of 2-ethyl-N,N-dimethylbutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbutyramide: A simpler analog without the ethyl substitution.
N,N-Dimethylacetamide: Similar structure but with an acetyl group instead of a butyryl group.
N,N-Dimethylpropionamide: Similar structure but with a propionyl group instead of a butyryl group.
Uniqueness
2-Ethyl-N,N-dimethylbutyramide is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This substitution can affect the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
31499-97-5 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-ethyl-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H17NO/c1-5-7(6-2)8(10)9(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
GBSXCHLYXIBMCZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

